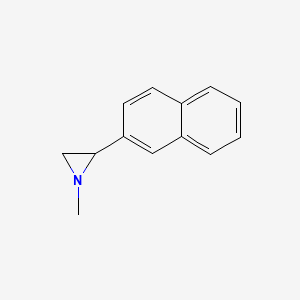

1-Methyl-2-(naphthalen-2-yl)aziridine

描述

属性

CAS 编号 |

28494-15-7 |

|---|---|

分子式 |

C13H13N |

分子量 |

183.25 g/mol |

IUPAC 名称 |

1-methyl-2-naphthalen-2-ylaziridine |

InChI |

InChI=1S/C13H13N/c1-14-9-13(14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13H,9H2,1H3 |

InChI 键 |

BVBZYMCWQJRWDW-UHFFFAOYSA-N |

SMILES |

CN1CC1C2=CC3=CC=CC=C3C=C2 |

规范 SMILES |

CN1CC1C2=CC3=CC=CC=C3C=C2 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

250059-S; 250059 S; 250059S; S 250059; S-250059; S250059 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

- 1-Benzoyl-2-methyl-2-phenylaziridine (CID: 644307): The benzoyl group introduces electron-withdrawing properties, reducing ring-opening reactivity compared to the electron-rich naphthalen-2-yl group in the target compound. This analog is primarily used in polymer chemistry rather than bioactive applications .

- 1-Methyl-2-(trifluoromethyl)aziridine (CAS: 160921-12-0): The trifluoromethyl group increases electrophilicity, enhancing reactivity in nucleophilic ring-opening reactions.

- Dextro 1-Methyl-2-(2-naphthyl)aziridine (Patent: 3890302): This enantiomer highlights the importance of stereochemistry; the (S)-configuration (common in bioactive aziridines) often correlates with higher anticancer activity, as seen in phosphine oxide derivatives .

Key Structural Differences

| Feature | 1-Methyl-2-(naphthalen-2-yl)aziridine | 1-Benzoyl-2-methyl-2-phenylaziridine | 1-Methyl-2-(trifluoromethyl)aziridine |

|---|---|---|---|

| Aromatic Substituent | Naphthalen-2-yl (bulky, planar) | Phenyl (smaller, less conjugated) | Trifluoromethyl (non-aromatic) |

| Electron Effects | Electron-donating | Electron-withdrawing (benzoyl) | Strongly electron-withdrawing |

| Bioactivity | Anticancer potential (inferred) | Limited bioactivity | Reactivity-focused applications |

| Applications | Medicinal chemistry, polymers | Polymer crosslinking | Synthetic intermediates |

Functional Analogs in Material Science

Polymeric aziridines, such as Neocryl® XK-117 crosslinked with polymeric aziridine A-3 , demonstrate comparable performance to small-molecule aziridines in coating applications. The target compound’s naphthalen-2-yl group may improve thermal stability in polymers, similar to how phenyl groups enhance hardness in acrylic dispersions (Table 2 in ).

Anticancer Activity

- Aziridine Phosphine Oxides (e.g., compound 5): Exhibit IC₅₀ values of 12–18 µM against HCT-116 colon cancer cells, surpassing cisplatin in selectivity. The (S)-configuration and branched aliphatic substituents (e.g., isopropyl) are critical for activity .

- The naphthalen-2-yl group may mimic aromatic pharmacophores in kinase inhibitors .

Enzyme Inhibition

- β-Cyclophellitol Aziridine (JJB343) : Inhibits glucocerebrosidase (GBA) with IC₅₀ = 592.8 nM, outperforming α-aziridines by 500-fold. This underscores the impact of stereochemistry on potency, a factor relevant to the target compound’s (S)-configured analogs .

Stereochemical Considerations

The (S)-configuration in aziridines, as seen in methyl-substituted derivatives like Methyl (S)-(-)-1-Trityl-2-aziridine, is often derived from natural amino acids and enhances bioactivity. For example, (S)-isopropyl aziridine phosphine oxides show 2–3× higher anticancer activity than their (R)-counterparts .

准备方法

Sulfonamide Elimination and Ring-Closing Reactions

A widely documented approach to aziridine synthesis involves the condensation of β-amino alcohols with sulfonyl chlorides, followed by base-induced elimination. This method, detailed in the palladium/norbornene-catalyzed synthesis of indolines, can be adapted for this compound.

Proposed Protocol :

- Sulfonylation : React 2-(naphthalen-2-yl)ethylamine with methylsulfonyl chloride in pyridine at -15°C to form the corresponding sulfonamide.

- Elimination : Treat the sulfonamide with potassium hydroxide in toluene, inducing cyclization via elimination of methanesulfonic acid.

Key Considerations :

Epoxidation and Aziridination of Diol Precursors

The patent US20060167277A1 outlines a method for aziridine synthesis via epoxidation of diol derivatives, which can be modified for naphthalene systems:

Stepwise Procedure :

- Diol Protection : Protect 2-(naphthalen-2-yl)-1,2-ethanediol with an isopropylidene group using acetone and acid catalysis.

- Epoxidation : Treat the protected diol with a peracid (e.g., mCPBA) to form an epoxide intermediate.

- Ring Contraction : Subject the epoxide to ammonolysis with methylamine, facilitating aziridine ring formation.

Optimization Insights :

- The choice of protecting group (e.g., isopropylidene vs. benzyl) impacts reaction efficiency and regioselectivity.

- Catalytic amounts of Lewis acids (e.g., BF₃·OEt₂) may enhance ring contraction.

Functionalization of Preformed Aziridine Cores

N-Alkylation of Aziridine Intermediates

The synthesis of N-(1-phenylethyl)aziridine-2-carboxylates demonstrates the feasibility of introducing alkyl groups to aziridine nitrogens. For this compound:

Methodology :

- Aziridine Formation : Synthesize 2-(naphthalen-2-yl)aziridine via Staudinger reactions between naphthalen-2-yl diazomethane and imines.

- Methylation : Treat the aziridine with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.

Challenges :

- Over-alkylation must be controlled through stoichiometric precision and temperature modulation.

- Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification.

Comparative Analysis of Synthetic Routes

Mechanistic and Stereochemical Considerations

The stereoelectronic effects of the naphthalene ring profoundly influence reaction pathways:

- Ring Strain : The aziridine’s 60° bond angles promote nucleophilic ring-opening, necessitating mild conditions during synthesis.

- Aromatic Stabilization : Resonance between the naphthalene π-system and the aziridine nitrogen lone pair may stabilize transition states during cyclization.

Stereoselectivity in asymmetric syntheses remains a challenge. Chiral auxiliaries, such as (S)-(-)-2-phenylglycinol, could be employed to induce enantioselectivity, though this remains unexplored for the target compound.

Industrial and Pharmacological Applications

While this compound lacks reported bioactivity, its structural analogs serve as intermediates in protease inhibitor synthesis (e.g., Amprenavir). The compound’s rigidity and nitrogen basicity make it a candidate for metal ligand design, particularly in catalysis.

常见问题

Q. What are the key synthetic methodologies for 1-methyl-2-(naphthalen-2-yl)aziridine, and how do reaction conditions influence regioselectivity?

The synthesis of this compound typically involves palladium-catalyzed borylative ring-opening of 2-arylaziridines. A critical factor is the control of regioselectivity via steric and electronic interactions between the catalyst (PdL₂) and the substrate. For example, deuterated aziridine studies and DFT calculations confirm an SN2-like oxidative addition mechanism, where bulky substituents on the aziridine nitrogen favor selective attack at the less hindered carbon . Optimized conditions (neutral pH, 1.2 MPa CO₂ pressure, and 125°C) enhance functional group compatibility and yield up to 86% for related oxazolidin-2-one derivatives .

Q. How can vibrational spectroscopy and crystallography resolve structural ambiguities in aziridine derivatives?

High-resolution FTIR spectroscopy combined with ab initio harmonic force field calculations assigns vibrational modes (ν₁–ν₁₇) for aziridine rings, distinguishing between planar and puckered conformations . Crystallographic tools like SHELXL refine small-molecule structures, while ORTEP-III visualizes thermal ellipsoids and ring puckering parameters (amplitude q and phase φ) defined by Cremer-Pople coordinates . For example, nitrogen inversion barriers (ΔG‡ ~15–17.9 kcal/mol) in aziridines are validated via zero-point energy corrections in DFT models .

Advanced Research Questions

Q. How do computational methods reconcile discrepancies in experimental vs. theoretical regioselectivity for aziridine ring-opening reactions?

Conflicts between predicted and observed regioselectivity arise from incomplete modeling of solvent effects or transition-state dynamics. A hybrid DFT/MC-AFIR approach maps the full catalytic cycle of Pd-catalyzed borylation, identifying water-mediated proton transfer as critical for stabilizing intermediates. For CO₂-aziridine coupling, intramolecular nucleophilic attack by carbamate oxygen (via (salen)CrIII coordination) dictates 5-substituted oxazolidinone selectivity, validated by Hammett studies (ρ = −0.72 for electron-withdrawing substituents) .

Q. What mechanistic insights explain contradictory biological activity trends in aziridine-phosphine hybrids?

Aziridine-phosphine oxides exhibit variable anticancer activity (e.g., IC₅₀ = 2–50 μM in HeLa cells) due to stereoelectronic effects. Phosphine oxides enhance aqueous solubility but reduce membrane permeability, while aziridine ring strain (Baeyer-Pitzer strain ~25 kcal/mol) governs DNA alkylation efficiency. Conflicting cytotoxicity data may stem from differential uptake or metabolism, as shown in comparative assays with L929 fibroblasts vs. Ishikawa endometrial cells .

Methodological Guidance

Q. How to design experiments for analyzing aziridine ring puckering and nitrogen inversion dynamics?

- Crystallography : Refine structures using SHELX with Hirshfeld atom refinement (HAR) for accurate H-atom positions .

- Spectroscopy : Assign ν₈ (C-N-C bend) and ν₁₀ (ring breathing) modes via gas-phase FTIR coupled with B3LYP/6-311++G(d,p) calculations .

- Kinetics : Measure inversion barriers (ΔH‡, ΔS‡) via VT-NMR, accounting for zero-point energy corrections (e.g., 19.5 kcal/mol barrier in aziridine) .

Q. What computational protocols are recommended for modeling aziridine reactivity?

- DFT : Use B3LYP-D3/def2-TZVP with implicit solvent (SMD) for transition states. Include exact-exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy (MAE ~2.4 kcal/mol) .

- Mechanistic Studies : Employ MC-AFIR for exhaustive transition-state searches in Pd-catalyzed reactions .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the cytotoxicity of aziridine derivatives?

Discrepancies arise from assay conditions (e.g., serum content affecting aziridine stability) and stereochemical purity. For example, cis-1-methyl-2-naphthylaziridine shows 3× higher apoptosis induction in Jurkat cells than the trans isomer due to enhanced DNA intercalation . Always validate enantiomeric excess (ee >98%) via chiral HPLC and correlate with activity.

Q. How to resolve inconsistencies in computational vs. experimental CO₂-aziridine coupling selectivities?

Divergences occur when solvent coordination (e.g., THF vs. DMF) is omitted in DFT models. Explicit solvent MD simulations or COSMO-RS corrections improve regioselectivity predictions (e.g., 80:1 vs. 12:1 for p-OMe vs. p-Br substituents) .

Emerging Research Directions

Q. Can enzymatic aziridine synthesis (e.g., TqaF hydrolase) inspire biomimetic catalysts?

The Fe(II)/αKG-dependent oxygenase TqaF catalyzes aziridine formation via radical recombination, a process mimicked by Mn-porphyrin catalysts in in vitro models. Challenges include controlling stereochemistry and avoiding epoxide byproducts .

Q. How does flow chemistry enhance aziridine functionalization?

Microreactors enable precise control of lithiation (e.g., sec-BuLi at −48°C) and isomerization (0°C, tR = 42 s) to switch pathways between aziridines and tetrahydroisoquinolines. Key parameters: residence time, temperature gradients, and electrophile addition points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。